

N-demethylation of amides using n-Fluorobenzenesulfonamide and copper salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

Cat. No.: B034697

[Get Quote](#)

Application Notes and Protocols for N-demethylation of Amides

Topic: N-demethylation of Amides using N-Fluorobenzenesulfonimide and Copper Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-demethylation is a critical transformation in synthetic and medicinal chemistry, often required for late-stage functionalization of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the N-demethylation of N-methyl amides utilizing a copper-catalyzed radical approach with N-Fluorobenzenesulfonimide (NFSI) as the oxidant. This method, developed by Yi et al., offers a robust and efficient protocol for this transformation under relatively mild conditions.^[1]

The reaction proceeds via a proposed radical mechanism involving a single-electron transfer (SET) process.^[2] A copper catalyst, in combination with NFSI, facilitates the oxidation of the N-methyl amide to an iminium cation intermediate. This is followed by hydrolysis to a transient carbinolamine, which then decomposes to the N-demethylated amide and formaldehyde.^{[1][2]} ^[3]

Data Presentation

Table 1: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Oxidant (equiv.)	Additive (equiv.)	Solvent	Temp (°C)	Yield (%)
1	Cu(acac) ₂ (10)	NFSI (1.5)	MeOH (3.0)	CH ₃ CN	80	73
2	Cu(acac) ₂ (10)	None	MeOH (3.0)	CH ₃ CN	80	0
3	Cu(acac) ₂ (10)	H ₂ O ₂	MeOH (3.0)	CH ₃ CN	80	0
4	None	NFSI (1.5)	MeOH (3.0)	CH ₃ CN	80	6

Reaction conditions: N-methyl-N-phenylbenzamide (0.2 mmol), catalyst, oxidant, additive, and solvent (2.0 mL) under a nitrogen atmosphere for 12 hours. Yields are for the isolated product.

Table 2: Substrate Scope of N-methyl Amides

Entry	Substrate	Product	Yield (%)
1	N-methyl-N-phenylbenzamide	N-phenylbenzamide	73
2	4-bromo-N-methyl-N-phenylbenzamide	4-bromo-N-phenylbenzamide	75
3	4-chloro-N-methyl-N-phenylbenzamide	4-chloro-N-phenylbenzamide	71
4	4-fluoro-N-methyl-N-phenylbenzamide	4-fluoro-N-phenylbenzamide	65
5	N-methyl-4-nitro-N-phenylbenzamide	4-nitro-N-phenylbenzamide	53
6	4-methoxy-N-methyl-N-phenylbenzamide	4-methoxy-N-phenylbenzamide	68
7	N-methyl-N-phenyl-[1,1'-biphenyl]-4-carboxamide	N-phenyl-[1,1'-biphenyl]-4-carboxamide	78
8	N-methyl-N-phenyl-2-naphthamide	N-phenyl-2-naphthamide	62
9	N-methyl-N-(p-tolyl)benzamide	N-(p-tolyl)benzamide	70
10	N-(4-methoxyphenyl)-N-methylbenzamide	N-(4-methoxyphenyl)benzamide	66
11	N-benzyl-N-methylbenzamide	N-benzylbenzamide	55
12	N,1-dimethyl-N-phenyl-1H-indole-3-carboxamide	N-phenyl-1H-indole-3-carboxamide	45

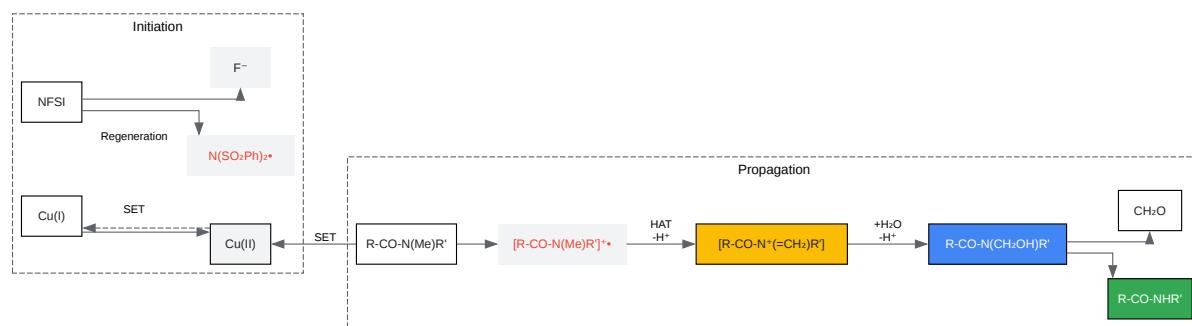
Reaction conditions: Substrate (0.2 mmol), Cu(acac)₂ (10 mol%), NFSI (1.5 equiv.), MeOH (3.0 equiv.), in CH₃CN (2.0 mL) at 80°C under N₂ for 12 h. Isolated yields.

Experimental Protocols

General Procedure for N-Demethylation of Amides

Materials:

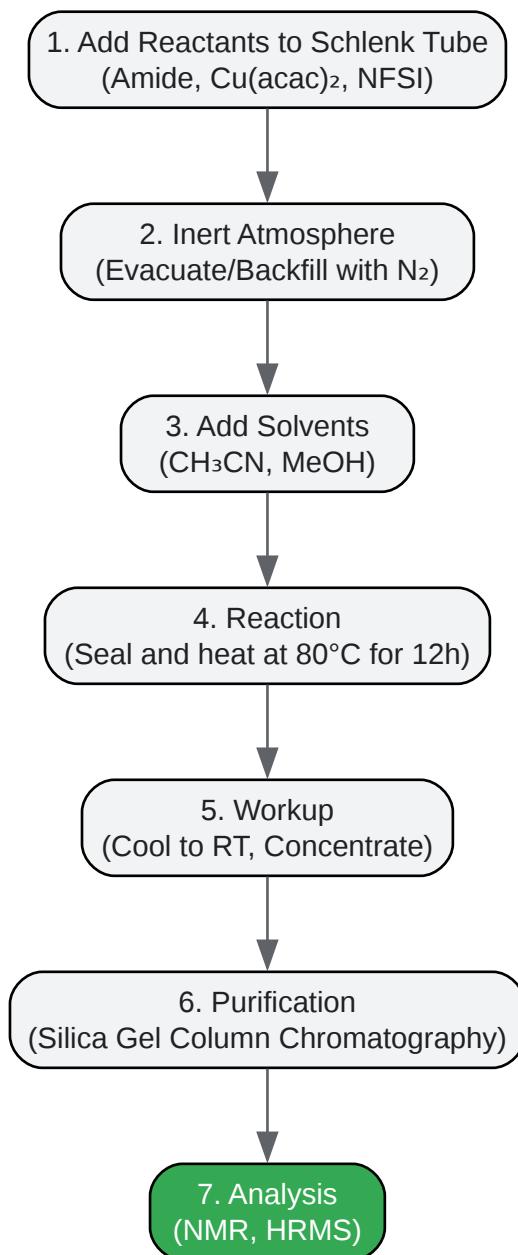
- N-methyl amide substrate
- Copper(II) acetylacetone (Cu(acac)₂)
- N-Fluorobenzenesulfonimide (NFSI)
- Methanol (MeOH)
- Acetonitrile (CH₃CN), anhydrous
- Schlenk tube or similar reaction vessel
- Nitrogen or Argon gas supply
- Standard laboratory glassware and purification equipment (e.g., column chromatography)


Protocol:

- To a dry Schlenk tube equipped with a magnetic stir bar, add the N-methyl amide substrate (0.2 mmol, 1.0 equiv), Cu(acac)₂ (5.2 mg, 0.02 mmol, 10 mol%), and NFSI (94.6 mg, 0.3 mmol, 1.5 equiv).
- Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.
- Add anhydrous acetonitrile (2.0 mL) and methanol (24 μ L, 0.6 mmol, 3.0 equiv) to the reaction mixture via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

- Stir the reaction mixture for 12 hours.
- After completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-demethylated amide.
- Characterize the purified product using standard analytical techniques (^1H NMR, ^{13}C NMR, HRMS).

Visualizations


Proposed Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for copper-catalyzed N-demethylation.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for N-demethylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [N-demethylation of amides using n-Fluorobenzenesulfonamide and copper salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034697#n-demethylation-of-amides-using-n-fluorobenzenesulfonamide-and-copper-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com